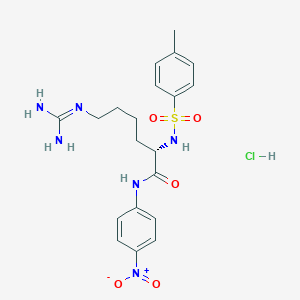
N(alpha)-Tosylhomoarginine-4-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(alpha)-Tosylhomoarginine-4-nitroanilide is a synthetic compound used primarily in biochemical research. It is known for its role as a substrate in enzymatic assays, particularly for the study of proteases. The compound’s structure includes a tosyl group, a homoarginine residue, and a 4-nitroanilide moiety, which together contribute to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Tosylhomoarginine-4-nitroanilide typically involves multiple steps, starting with the protection of the amino group of homoarginineThe final step involves coupling the protected homoarginine derivative with 4-nitroaniline under specific conditions to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N(alpha)-Tosylhomoarginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the tosyl group could result in a variety of functionalized derivatives.
Scientific Research Applications
N(alpha)-Tosylhomoarginine-4-nitroanilide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzymatic assays to study the activity of proteases and other enzymes.
Biology: In the investigation of enzyme kinetics and mechanisms.
Industry: Used in the development of diagnostic assays and biochemical reagents.
Mechanism of Action
The mechanism of action of N(alpha)-Tosylhomoarginine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and its cleavage by the enzyme can be monitored through the release of the 4-nitroaniline moiety, which can be detected spectrophotometrically. This allows researchers to study the enzyme’s activity, specificity, and inhibition.
Comparison with Similar Compounds
Similar Compounds
N(alpha)-Tosylarginine-4-nitroanilide: Similar structure but with an arginine residue instead of homoarginine.
N(alpha)-Tosyllysine-4-nitroanilide: Contains a lysine residue.
N(alpha)-Tosylornithine-4-nitroanilide: Contains an ornithine residue.
Uniqueness
N(alpha)-Tosylhomoarginine-4-nitroanilide is unique due to the presence of the homoarginine residue, which can influence its interaction with enzymes compared to other similar compounds. This uniqueness makes it valuable for studying specific enzyme-substrate interactions and for developing selective enzyme inhibitors.
Properties
CAS No. |
61362-03-6 |
|---|---|
Molecular Formula |
C20H27ClN6O5S |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
InChI |
InChI=1S/C20H26N6O5S.ClH/c1-14-5-11-17(12-6-14)32(30,31)25-18(4-2-3-13-23-20(21)22)19(27)24-15-7-9-16(10-8-15)26(28)29;/h5-12,18,25H,2-4,13H2,1H3,(H,24,27)(H4,21,22,23);1H/t18-;/m0./s1 |
InChI Key |
XEQDRQKCIWZRHO-FERBBOLQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















